REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:9])[CH3:8])[CH:2]=1.O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C@@H:7]([OH:9])[CH3:8])[CH:2]=1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
by filtering off the enzyme
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:9])[CH3:8])[CH:2]=1.O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C@@H:7]([OH:9])[CH3:8])[CH:2]=1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
by filtering off the enzyme
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:9])[CH3:8])[CH:2]=1.O=C(CCC)OCC(OC(=O)CCC)COC(=O)CCC>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C@@H:7]([OH:9])[CH3:8])[CH:2]=1
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
O=C(OCC(COC(CCC)=O)OC(CCC)=O)CCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
by filtering off the enzyme
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)[C@H](C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |